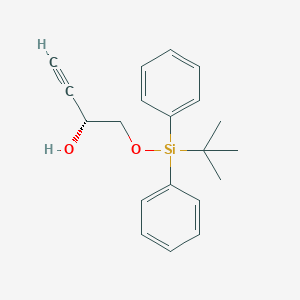
(R)-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is a chiral compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.
准备方法
合成路线和反应条件
®-1-((叔丁基二苯基硅基)氧基)丁-3-炔-2-醇的合成通常涉及用叔丁基二苯基硅基氯保护炔醇。该反应通常在咪唑或吡啶等碱的存在下进行,这有利于硅醚的形成。反应条件通常包括二氯甲烷或四氢呋喃等无水溶剂,以防止硅醚水解。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以确保高产率和纯度,以及实施色谱法或重结晶等纯化技术。
化学反应分析
反应类型
®-1-((叔丁基二苯基硅基)氧基)丁-3-炔-2-醇可以进行各种化学反应,包括:
氧化: 炔基可以被氧化成二酮或羧酸。
还原: 炔可以用氢化或其他还原剂还原成烯烃或烷烃。
取代: 硅醚可以在酸性或碱性条件下被裂解以产生游离醇。
常用试剂和条件
氧化: 高锰酸钾或四氧化锇等试剂。
还原: 钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 等催化剂。
取代: 使用盐酸的酸性条件或使用四丁基氟化铵 (TBAF) 的碱性条件。
形成的主要产物
氧化: 形成二酮或羧酸。
还原: 形成烯烃或烷烃。
取代: 形成游离醇。
科学研究应用
化学
在有机化学中,®-1-((叔丁基二苯基硅基)氧基)丁-3-炔-2-醇被用作合成更复杂分子的中间体。其稳定性和反应性使其成为构建药物和天然产物的宝贵基石。
生物学和医学
虽然具体的生物学应用没有得到很好的记录,但具有类似结构的化合物常用于药物和生物活性分子的开发。该化合物的手性特征可以被利用来合成对映异构体纯的药物。
工业
在工业领域,该化合物可用于生产特种化学品和材料
作用机制
®-1-((叔丁基二苯基硅基)氧基)丁-3-炔-2-醇发挥其作用的机制取决于其所经历的具体反应。硅醚保护基可以在温和条件下选择性去除,允许控制释放游离醇。炔基可以参与各种加成反应,为形成各种化学结构提供途径。
相似化合物的比较
类似化合物
®-1-((叔丁基二甲基硅基)氧基)丁-3-炔-2-醇: 类似的结构,但具有叔丁基二甲基硅基而不是叔丁基二苯基硅基。
®-1-((三甲基硅基)氧基)丁-3-炔-2-醇: 类似的结构,但具有三甲基硅基。
独特性
®-1-((叔丁基二苯基硅基)氧基)丁-3-炔-2-醇中的叔丁基二苯基硅基与其他硅基保护基相比提供了更大的空间位阻。这会影响化合物在化学反应中的反应性和选择性,使其成为有机合成中独特而有价值的中间体。
属性
分子式 |
C20H24O2Si |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C20H24O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,17,21H,16H2,2-4H3/t17-/m1/s1 |
InChI 键 |
RDSJHLBWIDSOQE-QGZVFWFLSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C#C)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



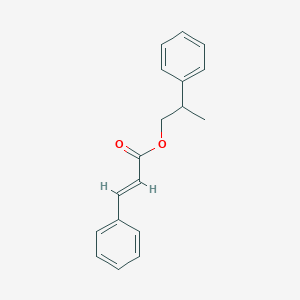
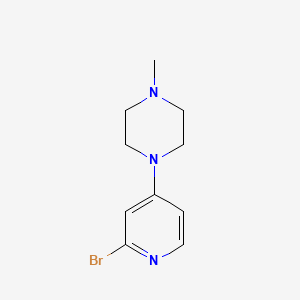
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
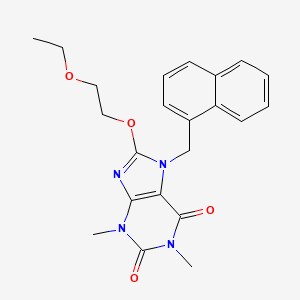


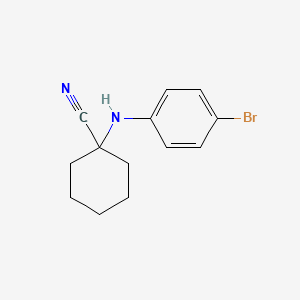
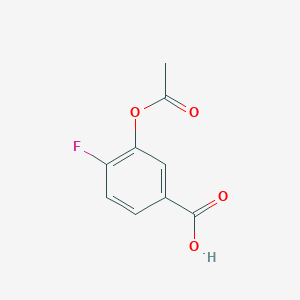

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B12051465.png)

![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
